REACTION_CXSMILES
|
[Cl-:1].[Al+3].[Cl-].[Cl-].[CH3:5]OCOC.[CH2:10]([S:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:11]>ClCCCl>[CH2:10]([S:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:5][Cl:1])=[CH:15][CH:14]=1)[CH3:11] |f:0.1.2.3|
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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0.69 mL
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Type
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reactant
|
Smiles
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COCOC
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Name
|
|
Quantity
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0.88 mL
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Type
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reactant
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Smiles
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C(C)SC1=CC=CC=C1
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Name
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ice water
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
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ClCCCl
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was warmed to rt
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Type
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EXTRACTION
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Details
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the mixture was extracted with methylene chloride (3×)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
C(C)SC1=CC=C(CCl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |